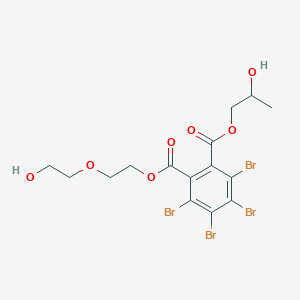

2-(2-Hydroxyethoxy)ethyl 2-hydroxypropyl 3,4,5,6-tetrabromophthalate

Description

Properties

IUPAC Name |

1-O-[2-(2-hydroxyethoxy)ethyl] 2-O-(2-hydroxypropyl) 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Br4O7/c1-7(21)6-26-15(23)9-8(10(16)12(18)13(19)11(9)17)14(22)25-5-4-24-3-2-20/h7,20-21H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHHASWHOGRCRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Br4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864948 | |

| Record name | 2-(2-Hydroxyethoxy)ethyl 2-hydroxypropyl 3,4,5,6-tetrabromophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1-[2-(2-hydroxyethoxy)ethyl] 2-(2-hydroxypropyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

20566-35-2 | |

| Record name | 1-[2-(2-Hydroxyethoxy)ethyl] 2-(2-hydroxypropyl) 3,4,5,6-tetrabromo-1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20566-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Hydroxyethoxy)ethyl 2-hydroxypropyl 3,4,5,6-tetrabromophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020566352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1-[2-(2-hydroxyethoxy)ethyl] 2-(2-hydroxypropyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2-Hydroxyethoxy)ethyl 2-hydroxypropyl 3,4,5,6-tetrabromophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-hydroxyethoxy)ethyl 2-hydroxypropyl 3,4,5,6-tetrabromophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

TBPA undergoes sequential esterification:

-

First Esterification: TBPA reacts with 2-(2-hydroxyethoxy)ethanol at 110–130°C, forming monoester intermediates.

-

Second Esterification: The monoester intermediate reacts with 2-hydroxypropyl bromide at 90–110°C to yield the final diester product.

The overall reaction is represented as:

Catalytic Systems and Optimization

-

Solvent Systems: Toluene or xylene used to azeotropically remove water, shifting equilibrium toward ester formation

-

Temperature Profile:

Table 1: Comparative Yields Under Varied Conditions

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| TiCl₄ | 120 | 12 | 92 |

| H₂SO₄ | 120 | 12 | 78 |

| p-TSA | 110 | 14 | 85 |

Industrial-Scale Production Techniques

Large-scale manufacturing employs continuous flow reactors to enhance heat transfer and minimize side reactions. Key industrial protocols include:

Automated Reactor Systems

-

Feedstock Preparation: TBPA and alcohols are pre-mixed at 60°C to ensure homogeneity.

-

Reactor Design: Multi-stage stirred-tank reactors with in-line IR spectroscopy for real-time monitoring of esterification progress.

-

Byproduct Management: Water generated during esterification is removed via molecular sieves or membrane distillation.

Purification and Isolation

Crude product undergoes:

-

Neutralization: Residual acid catalysts are quenched with aqueous sodium carbonate (5–10 wt%).

-

Filtration: Removal of titanium oxide byproducts using diatomaceous earth.

-

Distillation: Short-path distillation at 180–200°C under 0.1–0.5 mmHg to isolate >98% pure product.

Alternative Synthetic Routes

Transesterification Approach

Pre-formed tetrabromophthalate esters (e.g., dimethyl tetrabromophthalate) react with excess 2-(2-hydroxyethoxy)ethanol and 2-hydroxypropanol in the presence of lipase enzymes. This method offers milder conditions (60–80°C) but lower yields (70–75%).

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethoxy)ethyl 2-hydroxypropyl 3,4,5,6-tetrabromophthalate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles.

Ester Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

Hydrolysis: Acidic or basic conditions are used for hydrolysis, typically involving hydrochloric acid or sodium hydroxide.

Major Products

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Hydrolysis Products: Hydrolysis yields the corresponding alcohols and tetrabromophthalic acid.

Scientific Research Applications

Flame Retardants

The most prominent application of 2-(2-Hydroxyethoxy)ethyl 2-hydroxypropyl 3,4,5,6-tetrabromophthalate is as a flame retardant in polymers and textiles. The presence of bromine atoms is critical; they release bromine radicals when heated, which interfere with the combustion process by reacting with free radicals in flames. This mechanism effectively inhibits flame propagation and enhances fire safety in materials used across various industries .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in high-performance liquid chromatography (HPLC) . It is particularly useful for the separation and analysis of brominated compounds. The reverse-phase HPLC method allows for the effective isolation of impurities and is scalable for preparative separations. The mobile phase typically consists of acetonitrile and water, with modifications for mass spectrometry compatibility .

Material Science

Research in material science has identified potential uses of this compound in developing new flame-retardant materials . Studies focus on its integration into polymer matrices to enhance their thermal stability and fire resistance without compromising mechanical properties .

Toxicology Studies

Given its brominated nature, the compound has been subjected to toxicological assessments to evaluate its safety profile and environmental impact. These studies are crucial for regulatory compliance and understanding the implications of its use in consumer products .

Case Study 1: Flame Retardant Efficacy

A study conducted on various polymer composites incorporated with this compound demonstrated significant improvements in fire resistance compared to untreated samples. The testing involved standard flame spread tests that indicated reduced flammability and improved char formation upon exposure to flames.

Case Study 2: HPLC Application

In an analytical chemistry context, researchers utilized this compound as a calibration standard for HPLC analysis of brominated flame retardants in environmental samples. The results showed high precision and accuracy in quantifying trace levels of these compounds in complex matrices such as soil and water samples.

Mechanism of Action

The flame-retardant properties of 2-(2-Hydroxyethoxy)ethyl 2-hydroxypropyl 3,4,5,6-tetrabromophthalate are primarily due to the presence of bromine atoms, which release bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the flame .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-O-[2-(2-Hydroxyethoxy)ethyl] 2-O-(2-hydroxypropyl) 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate

- CAS No.: 20566-35-2

- Molecular Weight : 627.899 g/mol

- Density : 1.998 g/cm³

- Boiling Point : 598.5°C at 760 mmHg .

Applications :

This brominated flame retardant (BFR) is used as an alternative to restricted polybrominated diphenyl ethers (PBDEs) in polymers, textiles, and electronics due to its ability to inhibit combustion by releasing bromine radicals .

Regulatory Status :

Listed as a high-priority substance by the U.S. EPA and European Food Safety Authority (EFSA) for health and environmental monitoring .

Comparison with Structurally Similar Brominated Flame Retardants

Structural Analogs and Key Properties

Performance and Environmental Impact

- Thermal Stability : The target compound’s high boiling point (598.5°C) makes it suitable for high-temperature applications, outperforming bis(2-ethylhexyl) tetrabromophthalate (lower thermal resistance) .

- Hydrophilicity vs.

- Degradation : Degrades into 2,3,4,5-tetrabromobenzoic acid, a persistent metabolite also observed in bis(2-ethylhexyl) tetrabromophthalate breakdown .

Regulatory and Health Considerations

- U.S. EPA : Requires toxicity data for 20566-35-2 under TSCA Section 8(d), alongside other BFRs like TTBNPP and HBCYD .

- EU Regulations : Bis(2-ethylhexyl) tetrabromophthalate (CAS 26040-51-7) is restricted under REACH due to reproductive toxicity, while 20566-35-2 remains under evaluation .

- EFSA Monitoring : Detected in food chain studies, though at lower concentrations than PBDEs .

Research Findings and Data Gaps

- Toxicity: Limited data on chronic exposure; acute oral toxicity (Category 4) is comparable to other BFRs .

- Analytical Challenges : Co-elution with other BFRs in chromatographic methods complicates environmental monitoring .

Biological Activity

2-(2-Hydroxyethoxy)ethyl 2-hydroxypropyl 3,4,5,6-tetrabromophthalate (CAS No. 20566-35-2) is a brominated flame retardant primarily used in polymers and textiles. Its molecular formula is C15H16Br4O7, and it has a molecular weight of 627.9 g/mol. This compound is notable for its high bromine content, which contributes to its effectiveness as a flame retardant.

Chemical Structure and Properties

- IUPAC Name : 1-O-[2-(2-hydroxyethoxy)ethyl] 2-O-(2-hydroxypropyl) 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate

- Physical State : Liquid

- InChI Key : OQHHASWHOGRCRC-UHFFFAOYSA-N

Synthesis

The synthesis of this compound involves:

- Preparation of Tetrabromophthalic Anhydride : Bromination of phthalic anhydride.

- Esterification : The tetrabromophthalic anhydride is esterified with 2-(2-hydroxyethoxy)ethanol and 2-hydroxypropyl bromide under acidic conditions.

The biological activity of this compound can be attributed to its role as a flame retardant. The compound releases bromine radicals upon heating, which interfere with the combustion process by reacting with free radicals in flames. This mechanism not only inhibits flame propagation but also affects the thermal stability of materials containing this compound.

Toxicological Profile

Research indicates that brominated flame retardants can have various toxicological effects on both human health and the environment. The following points summarize key findings:

- Endocrine Disruption : Some studies suggest that brominated compounds may disrupt endocrine functions, potentially leading to reproductive and developmental issues in humans and wildlife.

- Bioaccumulation : There is evidence that these compounds can bioaccumulate in aquatic organisms, raising concerns about their long-term ecological impact.

- Acute Toxicity : Limited data suggest potential acute toxicity to aquatic life; however, specific studies on this compound are scarce.

Case Studies

- Environmental Presence : A study identified the presence of various brominated flame retardants in environmental samples (dust, sediment, water), highlighting the widespread distribution of such compounds due to their use in consumer products .

- Human Health Impact : Research has linked exposure to certain brominated flame retardants with adverse health outcomes including neurodevelopmental effects in children .

- Regulatory Assessment : The European Chemicals Agency (ECHA) has assessed the risks associated with the use of this compound under REACH regulations, highlighting concerns regarding its potential toxicity and environmental persistence .

Flame Retardant Applications

The primary application of this compound is as a flame retardant in various materials:

- Polymers : Used in plastics to enhance fire resistance.

- Textiles : Incorporated into fabrics to reduce flammability.

Research Directions

Recent studies are focusing on:

- Alternative Flame Retardants : Investigating less toxic alternatives that do not compromise fire safety.

- Degradation Pathways : Understanding how this compound degrades in the environment and its byproducts' toxicity.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing 2-(2-Hydroxyethoxy)ethyl 2-hydroxypropyl 3,4,5,6-tetrabromophthalate?

- Methodological Answer : Synthesis typically involves esterification between tetrabromophthalic anhydride and glycol derivatives (e.g., 2-(2-hydroxyethoxy)ethanol and 2-hydroxypropyl alcohol). Key steps include temperature-controlled reflux (110–130°C) under inert atmosphere with acid catalysts (e.g., sulfuric acid). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., H and C spectra for hydroxyl and ester groups) and high-performance liquid chromatography (HPLC) with UV detection for purity assessment (>98%) .

Q. How can researchers analyze trace concentrations of this compound in environmental matrices?

- Methodological Answer : Solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) followed by LC-MS/MS is recommended. Precondition cartridges with methanol and Milli-Q water. Use isotopically labeled internal standards (e.g., tetrabromobisphenol A-d4) to correct matrix effects. Quantify via multiple reaction monitoring (MRM) with optimized transitions (e.g., m/z 700 → 79 for Br⁻ fragments). Method validation should include recovery studies (70–120%) and limits of detection (LOD < 0.1 ng/L) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS hazard classifications (e.g., acute toxicity, skin irritation). Use PPE including nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods with HEPA filters. Waste disposal must comply with halogenated organic waste guidelines (e.g., neutralization with 1 M NaOH before incineration). Emergency procedures require immediate eye rinsing (15 minutes) and consultation with a poison control center .

Q. Which theoretical frameworks guide research on this compound’s environmental behavior?

- Methodological Answer : Link studies to environmental fate models (e.g., fugacity models for partitioning) and QSAR (quantitative structure-activity relationship) for predicting bioaccumulation. For toxicity mechanisms, apply endocrine disruption theories (e.g., aryl hydrocarbon receptor binding) or oxidative stress pathways. Integrate these frameworks into experimental designs to prioritize parameters like log Kow (octanol-water partition coefficient) and hydrolysis rates .

Advanced Research Questions

Q. How to design experiments assessing the compound’s stability under varying environmental conditions?

- Methodological Answer : Use a factorial design (e.g., 2 matrix) to test variables: pH (4–10), temperature (20–50°C), and UV exposure (254 nm). Prepare buffered solutions (0.1 M phosphate/citrate) and monitor degradation via LC-UV at 240 nm. Kinetic analysis (pseudo-first-order models) quantifies half-lives. Advanced designs include response surface methodology (RSM) to identify interactive effects (e.g., pH × temperature) .

Q. How can researchers resolve contradictions in reported environmental persistence data for this compound?

- Methodological Answer : Replicate studies under standardized OECD 309 (water-sediment systems) or OECD 307 (aerobic soil) protocols. Compare degradation rates across matrices (e.g., sludge vs. freshwater) using ANOVA to identify statistical outliers. Investigate matrix-specific confounding factors (e.g., dissolved organic carbon content) via partial least squares regression (PLSR) .

Q. What methodologies assess the compound’s degradation pathways in anaerobic systems?

- Methodological Answer : Conduct C-radiolabeled studies in anaerobic digesters (35°C, pH 7). Track metabolite formation via high-resolution mass spectrometry (HRMS) and H NMR. Use mass balance calculations to distinguish abiotic vs. microbial degradation. Pathway elucidation may require genomic analysis (e.g., metagenomics for reductive dehalogenase genes) .

Q. How to investigate interactions between this compound and biological macromolecules (e.g., proteins)?

- Methodological Answer : Employ surface plasmon resonance (SPR) to measure binding affinity (K) with serum albumin or thyroid transport proteins. For structural insights, use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS). Validate in vitro via fluorescence quenching assays (e.g., Stern-Volmer plots) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.